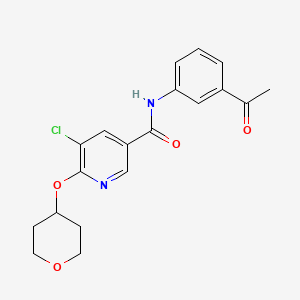

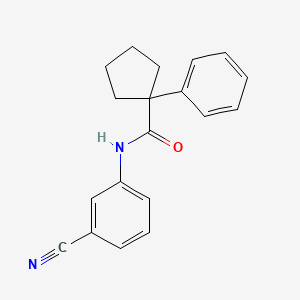

![molecular formula C10H10N4O B2954241 3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile CAS No. 1854504-78-1](/img/structure/B2954241.png)

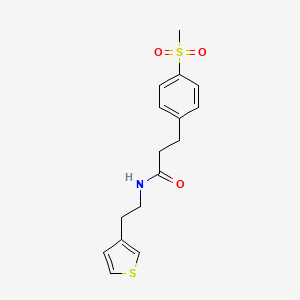

3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 2-oxa-5-azabicyclo[2.2.1]heptane . The 2-oxa-5-azabicyclo[2.2.1]heptane structure is a bicyclic structure that contains oxygen and nitrogen .

Synthesis Analysis

One method to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .Molecular Structure Analysis

The molecular structure of this compound likely includes a 2-oxa-5-azabicyclo[2.2.1]heptane moiety, which is a seven-membered ring with one oxygen and one nitrogen atom .Chemical Reactions Analysis

The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . The products of this reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .Wissenschaftliche Forschungsanwendungen

Synthesis of Tropane Alkaloids

The structure of “3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile” is closely related to the 8-azabicyclo[3.2.1]octane scaffold, which is a central core in the family of tropane alkaloids . These alkaloids have a wide array of biological activities, making the synthesis of this scaffold highly significant for medicinal chemistry.

Application: Researchers utilize this compound for the enantioselective construction of tropane alkaloids, which are important for their pharmacological properties.

Palladium-Catalyzed Reactions

The compound serves as a substrate in palladium-catalyzed 1,2-aminoacyloxylation reactions . This process is efficient for synthesizing oxygenated 2-azabicyclo[2.2.1]heptanes, which are valuable in creating a library of bridged aza-bicyclic structures.

Application: It’s used to construct oxygenated azabicyclic structures that are pivotal in developing new chemical entities for drug discovery.

Carbon-Atom Bridged Morpholines

The compound’s framework allows for the creation of carbon-atom bridged morpholines . By attaching different moieties, researchers can explore a variety of structural analogs.

Application: This versatility is crucial for generating new molecules that can mimic the activity of gamma-aminobutyric acid (GABA), potentially leading to new treatments for neurological disorders.

Drug Discovery

The azabicyclo[3.2.1]octane scaffold, to which the compound is related, is significant in drug discovery . Its unique structure makes it a challenging yet rewarding scaffold to synthesize.

Application: It’s applied as a key synthetic intermediate in several total syntheses, particularly for compounds with potential therapeutic effects.

Stereocontrolled Formation

The compound is involved in research focused on the stereocontrolled formation of bicyclic scaffolds . Achieving stereocontrol is essential for the synthesis of many biologically active molecules.

Application: It aids in the preparation of stereochemically complex structures, which are important for the specificity and efficacy of drugs.

Desymmetrization Processes

Desymmetrization processes starting from achiral tropinone derivatives can be controlled using this compound . This method is important for the synthesis of enantiomerically pure substances.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-4-9-10(13-2-1-12-9)14-5-8-3-7(14)6-15-8/h1-2,7-8H,3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKNMWSTVDNTGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CO2)C3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

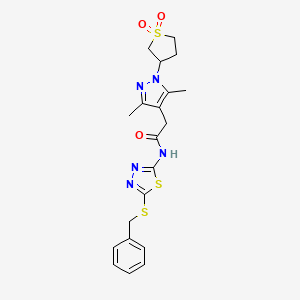

![(4-Chloro-2-methylphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2954159.png)

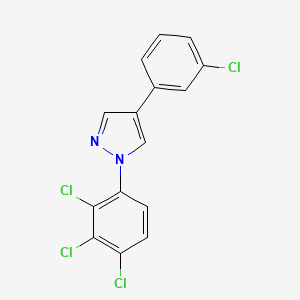

![((3r,5r,7r)-Adamantan-1-yl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2954164.png)

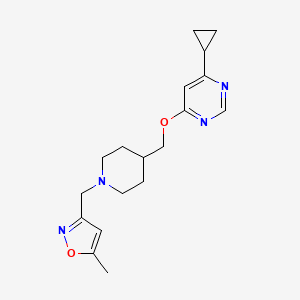

![N-(4-ethoxyphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2954170.png)

![ethyl 4-[2-(4-methoxycarbonylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2954172.png)